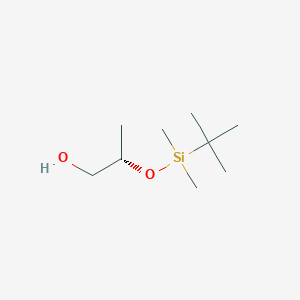

(S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol

Description

(S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol (CAS: 135614-57-2) is a chiral alcohol featuring a tert-butyldimethylsilyl (TBDMS) protecting group on the secondary hydroxyl group. Its S-configuration at the stereogenic center makes it valuable in asymmetric synthesis and biochemical research, particularly as a chiral building block or protecting group reagent . The compound is commercially available (e.g., Santa Cruz Biotechnology, Amadis Chemical) and is characterized by its colorless oily appearance, moderate boiling point (~202°C predicted for the R-enantiomer), and solubility in chlorinated solvents and methanol .

Properties

IUPAC Name |

(2S)-2-[tert-butyl(dimethyl)silyl]oxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYOCKYIGKFINL-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol typically involves the reaction of (S)-propan-1-ol with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

(S)-Propan-1-ol+tert-Butyl-dimethylsilyl chlorideBasethis compound

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The tert-butyl-dimethylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve the use of acids or bases to facilitate the removal of the tert-butyl-dimethylsilyl group.

Major Products Formed

Oxidation: The major products are ketones or aldehydes.

Reduction: The major product is the corresponding alkane.

Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

Synthetic Applications

1.1. Protecting Group in Organic Synthesis

(S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol serves as a protecting group for hydroxyl functionalities during multi-step syntheses. The tert-butyldimethylsilyl (TBDMS) group is particularly useful due to its stability under various reaction conditions and ease of removal.

Case Study:

In a study on the synthesis of complex alkaloids, researchers utilized TBDMS to protect hydroxyl groups, allowing for selective reactions that would otherwise lead to undesired products. The removal of the TBDMS group was efficiently achieved using TBAF (tetrabutylammonium fluoride), leading to high yields of the desired alkaloid derivatives .

Data Table:

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| TBDMS Protection | 93 | TBDMSCl, imidazole |

| TBDMS Deprotection | 95 | TBAF |

| Synthesis of Alkaloids | 70 | Multi-step synthesis |

Biological Applications

2.1. Pharmaceutical Development

The compound has been explored for its potential role in drug development, particularly in creating compounds with improved bioavailability and selectivity.

Case Study:

Research demonstrated that derivatives of this compound exhibited promising activity against β-amyloid plaques, which are implicated in Alzheimer's disease. These derivatives were synthesized using the compound as a key intermediate, showcasing its utility in medicinal chemistry .

Catalytic Applications

3.1. Organocatalysis

this compound has been employed in enantioselective organocatalytic reactions, particularly in aldol reactions.

Case Study:

An asymmetric proline-catalyzed aldol reaction using this compound as a substrate yielded high enantiomeric excesses (up to 96%) for various products. This demonstrates the compound's effectiveness as a chiral auxiliary in catalytic processes .

Data Table:

| Reaction Type | Enantiomeric Excess (%) | Catalyst Used |

|---|---|---|

| Aldol Reaction | 96 | Proline |

| Other Catalytic Reactions | 91 | Various |

Material Science

4.1. Polymer Chemistry

The compound has been investigated for its potential application in polymer synthesis, particularly as a monomer or additive that imparts desirable properties to polymers.

Case Study:

In polymerization studies, this compound was incorporated into copolymer structures, enhancing thermal stability and mechanical properties without compromising flexibility .

Mechanism of Action

The mechanism of action of (S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol primarily involves the protection of hydroxyl groups. The tert-butyl-dimethylsilyl group forms a stable bond with the oxygen atom of the hydroxyl group, preventing it from participating in further reactions. This protection can be selectively removed under mild conditions, allowing for the controlled deprotection of the hydroxyl group.

Comparison with Similar Compounds

(S)-3-((tert-Butyldimethylsilyl)oxy)-2-methylpropan-1-ol (Compound 26)

Key Differences :

- Structure : The TBDMS group is attached to the 3rd carbon , and a methyl branch is present on the 2nd carbon (vs. the TBDMS on the 2nd carbon in the target compound).

- Synthesis : Synthesized via DiBAl-H reduction of a methyl ester, achieving a 92% yield .

- Physical Properties: Molecular formula C₁₀H₂₄O₂Si (molar mass: 204.4 g/mol), compared to C₉H₂₂O₂Si for the target compound.

(S)-2-(4-Isobutylphenyl)propan-1-ol

Key Differences :

- Structure : Replaces the TBDMS group with a 4-isobutylphenyl moiety.

- Application : Serves as a precursor in ibuprofen synthesis (96% yield, 99% enantiomeric excess) rather than a protecting group .

- Physical Properties : Molecular formula C₁₃H₂₀O (molar mass: 192.3 g/mol), significantly less polar than the TBDMS-containing target compound .

Enantiomeric Comparison: (R)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol

Key Differences :

- Stereochemistry : The R-enantiomer (CAS: 265309-82-8) exhibits identical physical properties (density: 0.876 g/cm³, boiling point: 202.6°C) but opposite chirality, critical for enantioselective reactions .

- Applications : While both enantiomers are used in asymmetric synthesis, the S-form is more commonly cited in biochemical contexts due to compatibility with natural chiral environments .

Functional Analogs with Silyl Protecting Groups

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-ol

Key Differences :

- Similar to Compound 26 but emphasizes the 2S configuration . Its use in multi-step syntheses highlights the role of silyl groups in stabilizing alcohols during reactions .

Biological Activity

(S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol is a chiral alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl dimethylsilyl group, which can influence its pharmacokinetic properties and interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

The chemical structure of this compound can be represented as follows:

This compound's unique structure allows it to participate in various chemical reactions and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : Studies suggest that compounds with similar structures can scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Properties : The presence of the silyl group may enhance the compound's ability to disrupt microbial cell membranes.

- Potential Anti-inflammatory Effects : Compounds featuring similar functional groups have shown promise in modulating inflammatory pathways.

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry investigated the antioxidant properties of silanol derivatives. Results indicated that compounds with silyl groups demonstrated significant radical scavenging activity, which could be beneficial for preventing oxidative damage in various diseases .

Antimicrobial Properties

Research conducted on silyl ether derivatives revealed their effectiveness against various bacterial strains. In vitro tests showed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Effects

In a pharmacological characterization study, compounds similar to this compound were assessed for their ability to inhibit pro-inflammatory cytokines. The results indicated a reduction in TNF-alpha and IL-6 levels, suggesting a potential role in managing inflammatory conditions .

Data Tables

Q & A

Q. What synthetic methodologies are commonly employed to prepare (S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via selective reduction of ester intermediates. For example, methyl (R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropanoate can be reduced using diisobutylaluminum hydride (DiBAl-H) in CH₂Cl₂ at −78°C, followed by warming to −40°C and quenching with methanol and potassium sodium tartrate. This method achieves a 92% yield . Key factors include:

- Temperature control : Low temperatures (−78°C to −40°C) prevent side reactions.

- Stoichiometry : A 2.5:1 molar ratio of DiBAl-H to ester ensures complete reduction.

- Workup : Vigorous stirring during aqueous extraction minimizes emulsions.

Q. How is the compound characterized to confirm its structure and enantiomeric purity?

Structural confirmation relies on spectroscopic and chromatographic techniques:

- NMR : Distinct signals for the tert-butyldimethylsilyl (TBS) group (δ ~0.1 ppm for Si–CH₃) and the chiral alcohol proton (δ ~3.5–4.0 ppm) .

- Optical rotation : Specific rotation measurements validate enantiomeric excess.

- Chiral HPLC : Separation on a chiral stationary phase (e.g., Chiralpak® AD-H) confirms stereochemical integrity .

Advanced Research Questions

Q. How does the steric bulk of the TBS group influence the reactivity of the alcohol moiety in downstream reactions?

The TBS group acts as a protecting agent for the hydroxyl group, enhancing stability during reactions involving nucleophiles or strong bases. However, its steric hindrance can slow reaction kinetics. For example:

- Esterification : TBS-protected alcohols require activated coupling agents (e.g., DCC/DMAP) for efficient acylation .

- Silyl ether stability : The TBS group is stable under acidic conditions (pH > 3) but cleaved by fluoride ions (e.g., TBAF) . Comparative studies with smaller silyl groups (e.g., TMS) show faster reaction rates but lower stability .

Q. What strategies mitigate racemization during deprotection of the TBS group in chiral derivatives?

Racemization risks arise from prolonged exposure to acidic or basic conditions. Mitigation approaches include:

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

Stability studies indicate:

- Nonpolar solvents : Storage in hexane or CH₂Cl₂ at −20°C prevents hydrolysis of the TBS group .

- Moisture sensitivity : Relative humidity >60% accelerates degradation, necessitating desiccants or inert atmosphere storage .

- Thermal stability : Decomposition occurs above 40°C, with gas chromatography-mass spectrometry (GC-MS) identifying silanol byproducts .

Data Contradiction Analysis

Q. Discrepancies in reported yields for TBS-protected alcohol syntheses: How can experimental variables be optimized?

Contradictions often arise from:

- Impurity profiles : Unpurified starting materials (e.g., ester intermediates) reduce yields. Recrystallization or flash chromatography (SiO₂, hexane/EtOAc) improves purity .

- Reduction efficiency : DiBAl-H quality and freshness impact reactivity. Titration with diphenylacetic acid ensures active hydride availability .

- Scale effects : Pilot-scale reactions (>10 g) require slower reagent addition to manage exotherms, unlike small-scale syntheses .

Q. Conflicting NMR data for the hydroxyl proton: What factors contribute to signal variability?

Variability arises from:

- Hydrogen bonding : Solvent choice (e.g., CDCl₃ vs. DMSO-d₆) shifts the OH proton signal.

- Dynamic exchange : Rapid proton exchange in protic solvents broadens or obscures the signal .

- Deuterium exchange : Prolonged exposure to D₂O eliminates the OH signal, confirming assignment .

Methodological Recommendations

- Stereochemical analysis : Combine X-ray crystallography (for crystalline derivatives) and Mosher ester analysis to resolve ambiguous configurations .

- Scale-up protocols : Replace DiBAl-H with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) for safer large-scale reductions .

- Degradation studies : Accelerated stability testing (40°C/75% RH) identifies critical storage parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.